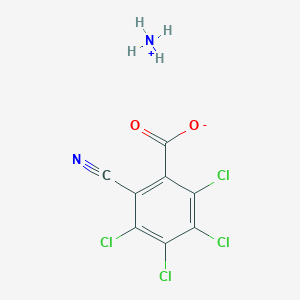

3,4,5,6-Tetrachloro-2-cyanobenzoic acid ammonium salt

Description

3,4,5,6-Tetrachloro-2-cyanobenzoic acid ammonium salt (CAS: 34643-39-5) is a halogenated benzoic acid derivative characterized by a tetrachloro-substituted aromatic ring, a cyano group at the 2-position, and an ammonium counterion. Its molecular formula is C₈H₅Cl₄N₂O₂ (derived from synthesis steps in and nomenclature in ). The compound is synthesized via a three-step process:

Chlorination: Tetra chlorophthalic anhydride reacts with chlorine gas in the presence of phosphorus trichloride to form tetra chlorophthaloyl chloride.

Amidation: The intermediate reacts with ammonia to yield the ammonium salt.

Esterification: Further reaction with dimethyl sulfate produces the methyl ester derivative (). This compound serves as a key intermediate in agrochemical manufacturing, particularly for specialty chemicals like 2-cyano-3,4,5,6-tetrachlorobenzoic acid methyl ester ().

Properties

IUPAC Name |

azanium;2,3,4,5-tetrachloro-6-cyanobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HCl4NO2.H3N/c9-4-2(1-13)3(8(14)15)5(10)7(12)6(4)11;/h(H,14,15);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHBMUPPYBACCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and General Reaction Scheme

The ammonium salt of 3,4,5,6-tetrachloro-2-cyanobenzoic acid is primarily prepared by reacting 4,5,6,7-tetrachloro-3,3-phthaloyl chloride with aqueous ammonia. This reaction introduces the ammonium ion into the molecule, forming the ammonium salt of the target acid.

Detailed Preparation Procedure

Reaction with Aqueous Ammonia

- The phthaloyl chloride derivative is reacted with aqueous ammonia in an organic solvent such as xylene .

- The reaction mixture is maintained at low temperatures initially (between -4°C to 5°C) to control the reaction rate and avoid side reactions.

- The mixture is then gradually heated to about 85°C and stirred for several hours (typically 4-6 hours) to complete the conversion to the ammonium salt.

Temperature and Time Control

- Initial cooling in an ice bath with brine solution is critical to keep the temperature between -2°C and -4°C during ammonia addition.

- After ammonia addition, the temperature is slowly raised to 50°C over one hour, then further to 85°C for 4 hours.

- This stepwise temperature increase ensures a controlled reaction environment and optimal yield.

Isolation and Purification

- After reaction completion, the mixture forms a hazy mass that is filtered using a Buchner funnel.

- The wet cake is washed with xylene to remove impurities.

- The washed cake is dissolved in hot water (~80°C) to form a clear solution.

- Adding xylene to this aqueous solution induces phase separation, with the organic layer (xylene) on top.

- The aqueous layer is cooled to about 5°C to precipitate the ammonium salt as white shiny crystals.

- The crystals are separated by filtration and dried at 100°C for approximately 8 hours to obtain the final product.

Yield and Purity

Reaction Medium and Solvent Effects

- Organic solvents used include xylene , dimethylformamide (DMF) , ethyl alcohol , and methyl alcohol .

- Xylene is preferred for the initial reaction phase due to its inertness and ability to dissolve reactants.

- Alcohol solvents like ethyl or methyl alcohol can be used in subsequent steps to enhance crystallization and purification.

- The volume ratio of water to organic solvent is typically maintained between 1:3 to 3:1, preferably around 1:1.5 to 1.5:1, to optimize phase separation and yield.

Reaction Chemistry and Mechanism Notes

- The reaction involves nucleophilic attack of ammonia on the phthaloyl chloride, leading to ring opening and formation of the cyanobenzoic acid ammonium salt.

- Ammonia evolved during related reactions (e.g., formation of sodium or potassium salts from the ammonium salt) can be recovered and reused, improving process sustainability.

Summary Table of Key Reaction Parameters

| Parameter | Condition / Value | Notes |

|---|---|---|

| Starting material | 4,5,6,7-Tetrachloro-3,3-phthaloyl chloride | Reacts with aqueous ammonia |

| Solvent | Xylene (primary), DMF, Ethanol, Methanol | Solvent choice affects crystallization |

| Temperature (initial) | -4°C to 5°C | Controlled addition of ammonia |

| Temperature (reaction) | 50°C to 85°C | Reaction completion phase |

| Reaction time | 4 to 6 hours | Ensures full conversion |

| Ammonia molar ratio | ~9:1 (ammonia to phthaloyl chloride) | Excess ammonia drives reaction |

| Yield | ~98% theoretical | High efficiency |

| Purity | 95-96% | Confirmed by melting point and GC |

| Product isolation | Filtration, washing, recrystallization | Phase separation in water/xylene system |

| Drying conditions | 100°C for 8 hours | Removes residual solvents and moisture |

Research Findings and Industrial Relevance

- The preparation method described is based on patented processes (e.g., GB Patent 853 237 and US Patent 4978768) and has been validated in multiple studies.

- The ammonium salt serves as a crucial intermediate for producing sodium and potassium salts, which are further alkylated to produce esters used in pigment manufacture.

- The recovery and reuse of ammonia evolved during the process enhance the economic and environmental profile.

- Control of temperature and solvent system is critical for high yield and purity, as demonstrated by detailed experimental procedures.

Chemical Reactions Analysis

Types of Reactions: 3,4,5,6-Tetrachloro-2-cyanobenzoic acid ammonium salt undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Hydrolysis Reactions: The compound can undergo hydrolysis to form the corresponding carboxylic acid and ammonium chloride.

Common Reagents and Conditions:

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether.

Hydrolysis: Aqueous acid or base under reflux conditions.

Major Products:

Substitution: Products with various functional groups replacing the chlorine atoms.

Reduction: 3,4,5,6-Tetrachloro-2-aminobenzoic acid.

Hydrolysis: 3,4,5,6-Tetrachloro-2-carboxybenzoic acid and ammonium chloride.

Scientific Research Applications

3,4,5,6-Tetrachloro-2-cyanobenzoic acid ammonium salt has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4,5,6-Tetrachloro-2-cyanobenzoic acid ammonium salt involves its interaction with specific molecular targets. The compound’s reactivity is primarily due to the presence of the cyano and chlorine groups, which can participate in various chemical reactions. These interactions can affect biological pathways and molecular functions, making it a valuable tool in research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with halogenated benzoic acid derivatives and fluorescein-based dyes, focusing on structural features, applications, and regulatory considerations.

Table 1: Structural and Functional Comparison

Key Observations :

Structural Differences: The target compound’s cyano group and ammonium salt distinguish it from fluorescein-based dyes (e.g., Phloxine B, Rose Bengal), which have xanthene cores and halogen-heavy substituents (Br, I). Tecloftalam incorporates a dichlorophenyl amide group, enabling pesticidal activity .

Applications :

- Agrochemical Intermediates : The ammonium salt is a precursor for methyl ester derivatives used in polymer and rubber industries ().

- Fluorescein Dyes : Phloxine B and Rose Bengal are water-soluble sodium salts used as biological stains (e.g., Gram staining alternatives) and in cosmetics ().

- Pesticides : Tecloftalam’s phthalamic acid structure targets fungal pathogens ().

Regulatory Status: Phloxine B: Regulated under EU cosmetic guidelines (INCI name: Acid Red 92) with restrictions on concentration (). Methyl Ester Derivatives: Limited to ≤1% in polymers for food-contact applications ().

Physicochemical Properties

While explicit data (e.g., melting points) are unavailable in the evidence, inferences can be made:

- Water Solubility : Ammonium and sodium salts (target compound, Phloxine B) exhibit higher solubility than ester derivatives.

- Stability : Tetrachloro substitution enhances stability against degradation, critical for agrochemical intermediates ().

Biological Activity

3,4,5,6-Tetrachloro-2-cyanobenzoic acid ammonium salt (CAS No. 34643-39-5) is a synthetic compound characterized by its multiple chlorine substituents and a cyano group. This compound has garnered attention in various fields, particularly in organic synthesis and potential biological applications. Understanding its biological activity is crucial for exploring its utility in medicinal chemistry and other scientific domains.

- Molecular Formula : C8H4Cl4N2O2

- Molecular Weight : 301.93 g/mol

- Appearance : White solid

- Melting Point : Not specified in the available literature

- Solubility : Generally soluble in organic solvents due to the presence of polar functional groups.

Research Findings

-

Enzyme Inhibition Studies :

- Preliminary investigations indicate that compounds with similar structures may exhibit enzyme inhibition properties. For instance, related chlorinated benzoic acids have shown activity against certain enzymes involved in metabolic pathways.

-

Cell Culture Experiments :

- While direct studies on this specific ammonium salt are scarce, compounds with similar functional groups have been evaluated for cytotoxicity and anti-proliferative effects on cancer cell lines. These studies suggest a potential for this compound to affect cell viability.

-

Toxicological Assessments :

- Given the presence of multiple chlorine atoms, toxicity assessments are essential. Similar halogenated compounds have demonstrated cytotoxic effects in various assays, indicating that caution should be exercised when handling this compound.

Case Studies

| Study | Findings |

|---|---|

| Enzyme Inhibition | Related compounds inhibited specific metabolic enzymes, suggesting potential for similar activity in this compound. |

| Cytotoxicity | Compounds with analogous structures were found to reduce cell viability in cancer cell lines by inducing apoptosis. |

| Toxicology | Halogenated compounds often exhibit significant toxicity; thus, careful handling and assessment are recommended. |

Applications in Research

This compound is utilized primarily in organic synthesis as a precursor for more complex molecules. Its unique structure allows it to serve as a building block in the development of pharmaceuticals and specialty chemicals.

Potential Applications

- Medicinal Chemistry : Investigated for potential drug development due to its unique reactivity.

- Organic Synthesis : Acts as a versatile intermediate in the synthesis of various organic compounds.

- Material Science : Explored for applications that require modifications of electrical conductivity or other material properties.

Comparison with Similar Compounds

The unique combination of multiple chlorine atoms and a cyano group distinguishes this compound from other halogenated benzoic acids:

| Compound | Structure | Notable Properties |

|---|---|---|

| 3,4,5,6-Tetrachlorobenzoic Acid | Structure | Similar reactivity but lacks cyano group |

| 3,4-Dichlorobenzoic Acid | Structure | Less chlorinated; different biological activity profile |

| 2-Cyano-3,4-dichlorobenzoic Acid | Structure | Contains cyano but fewer chlorines |

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 3,4,5,6-Tetrachloro-2-cyanobenzoic acid ammonium salt, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via halogenation and cyanation of benzoic acid derivatives. Key steps include chlorination of the aromatic ring using reagents like Cl₂ or SOCl₂ under controlled temperature (40–60°C), followed by cyanation with KCN or CuCN. Ammonium salt formation is achieved by neutralizing the carboxylic acid with ammonium hydroxide.

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust solvent polarity (e.g., DMF or acetonitrile) to improve intermediate solubility. Purification via recrystallization in ethanol/water mixtures enhances purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Spectroscopy :

- FT-IR : Confirm functional groups (e.g., -CN stretch at ~2200 cm⁻¹, carboxylic acid salt at ~1600 cm⁻¹).

- NMR : Use ¹³C NMR to resolve aromatic carbons and chlorine/cyano substituents (δ 110–120 ppm for CN; δ 125–140 ppm for Cl-substituted carbons).

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound, particularly regarding chlorine/cyano group orientation?

- Procedure : Grow crystals via slow evaporation in ethanol/water. Collect diffraction data using a synchrotron or Mo-Kα source. Refine with SHELXL:

- Assign anisotropic displacement parameters for Cl and CN groups.

- Validate hydrogen bonding (e.g., NH₄⁺⋯O=C interactions) using Olex2 or Mercury software.

Q. What strategies address discrepancies between computational predictions and experimental data (e.g., dipole moments, solubility)?

- Approach :

- Perform DFT calculations (B3LYP/6-311+G*) to model electrostatic potential maps and compare with experimental dipole moments from dielectric constant measurements.

- Reconcile solubility mismatches by testing solvent mixtures (e.g., DMSO/water) and correlating with Hansen solubility parameters .

Q. How can thermal and photolytic degradation pathways be systematically studied?

- Thermal Analysis : Use thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) to identify decomposition steps (e.g., NH₃ release at ~200°C).

- Photolysis : Expose to UV light (λ = 365 nm) in quartz cells; monitor degradation via LC-MS to detect intermediates like dechlorinated benzoic acids .

Q. What methods are recommended for detecting and quantifying trace impurities (e.g., residual solvents, byproducts)?

- GC-MS : Screen for volatile impurities (e.g., unreacted cyanating agents) using a DB-5 column.

- ICP-OES : Quantify heavy metal residues (e.g., Cu from catalysts) with detection limits <1 ppm .

Data Analysis and Experimental Design

Q. How should researchers design experiments to investigate the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?

- Experimental Design :

- Substrate Scope : React with amines (e.g., aniline, piperidine) in polar aprotic solvents (DMF, DMSO) at 80–100°C.

- Kinetics : Use in-situ ¹H NMR to track substituent displacement rates.

- Mechanistic Insight : Compare Hammett plots for electron-withdrawing vs. donating substituents .

Q. What statistical tools are critical for analyzing batch-to-batch variability in crystallinity or purity?

- Tools :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.